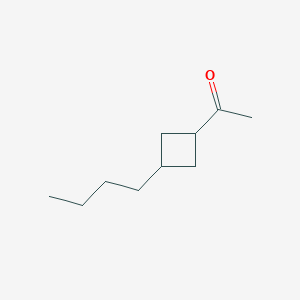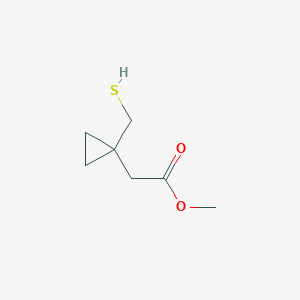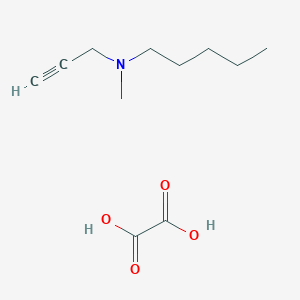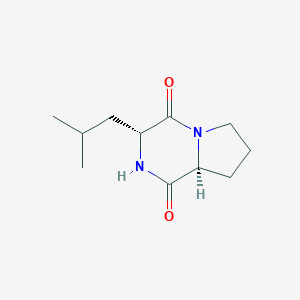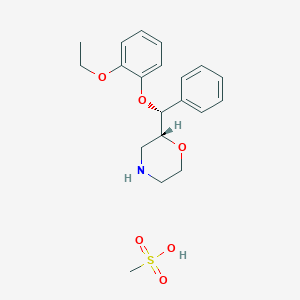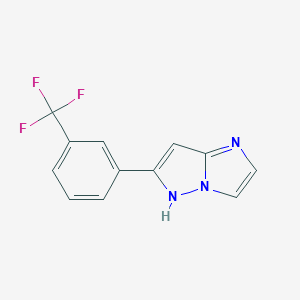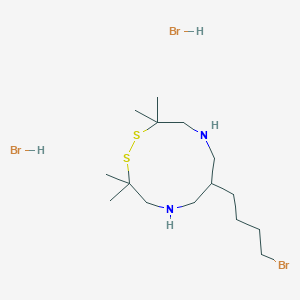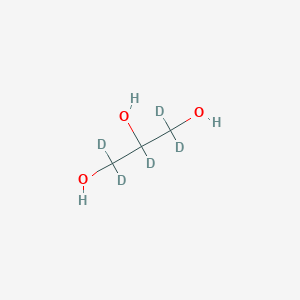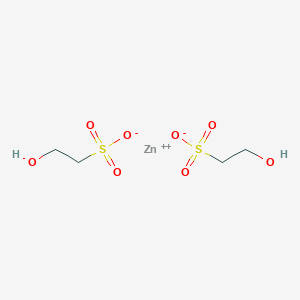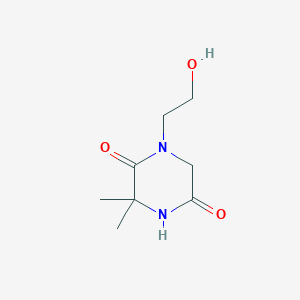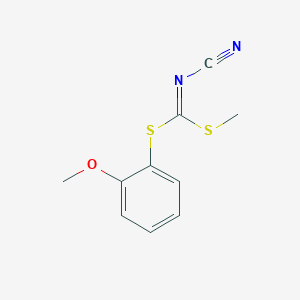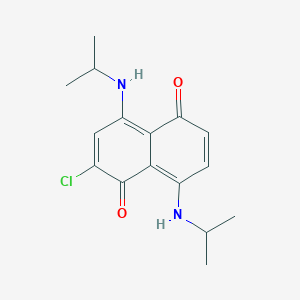
2-Chloro-4,8-bis(propan-2-ylamino)naphthalene-1,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4,8-bis(propan-2-ylamino)naphthalene-1,5-dione, also known as CPNPD, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of naphthalene derivatives and has been shown to exhibit a range of biochemical and physiological effects. In
科学研究应用
2-Chloro-4,8-bis(propan-2-ylamino)naphthalene-1,5-dione has been shown to have potential applications in a variety of scientific research areas. One of the main areas of interest is in the study of oxidative stress and antioxidant activity. 2-Chloro-4,8-bis(propan-2-ylamino)naphthalene-1,5-dione has been shown to have strong antioxidant activity and can scavenge free radicals, which can cause cellular damage. This makes 2-Chloro-4,8-bis(propan-2-ylamino)naphthalene-1,5-dione a potentially useful tool for studying the effects of oxidative stress on cells and tissues.
Another area of interest for 2-Chloro-4,8-bis(propan-2-ylamino)naphthalene-1,5-dione is in the study of cancer. 2-Chloro-4,8-bis(propan-2-ylamino)naphthalene-1,5-dione has been shown to have antitumor activity in vitro and in vivo. It works by inducing apoptosis, or programmed cell death, in cancer cells. This makes 2-Chloro-4,8-bis(propan-2-ylamino)naphthalene-1,5-dione a promising candidate for further research in the development of cancer treatments.
作用机制
The mechanism of action of 2-Chloro-4,8-bis(propan-2-ylamino)naphthalene-1,5-dione is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in oxidative stress and tumor growth. Specifically, 2-Chloro-4,8-bis(propan-2-ylamino)naphthalene-1,5-dione has been shown to inhibit the activity of NADPH oxidase, an enzyme that produces reactive oxygen species, and to downregulate the expression of matrix metalloproteinases, enzymes that are involved in tumor invasion and metastasis.
生化和生理效应
2-Chloro-4,8-bis(propan-2-ylamino)naphthalene-1,5-dione has been shown to have a range of biochemical and physiological effects. In addition to its antioxidant and antitumor activity, 2-Chloro-4,8-bis(propan-2-ylamino)naphthalene-1,5-dione has been shown to have anti-inflammatory activity, to protect against ischemia-reperfusion injury, and to improve glucose tolerance in animal models. These effects make 2-Chloro-4,8-bis(propan-2-ylamino)naphthalene-1,5-dione a potentially useful tool for studying a variety of biological processes.
实验室实验的优点和局限性
One of the main advantages of using 2-Chloro-4,8-bis(propan-2-ylamino)naphthalene-1,5-dione in lab experiments is its high purity and stability. This makes it easy to work with and ensures that results are reproducible. Additionally, 2-Chloro-4,8-bis(propan-2-ylamino)naphthalene-1,5-dione has been shown to be relatively non-toxic, which makes it a safe tool for studying biological processes.
However, there are also limitations to using 2-Chloro-4,8-bis(propan-2-ylamino)naphthalene-1,5-dione in lab experiments. One limitation is that it can be expensive to synthesize, which may limit its accessibility to researchers. Additionally, the mechanism of action of 2-Chloro-4,8-bis(propan-2-ylamino)naphthalene-1,5-dione is not fully understood, which may make it difficult to interpret results.
未来方向
There are many potential future directions for research involving 2-Chloro-4,8-bis(propan-2-ylamino)naphthalene-1,5-dione. One area of interest is in the development of new cancer treatments based on 2-Chloro-4,8-bis(propan-2-ylamino)naphthalene-1,5-dione. Further research is needed to better understand the mechanism of action of 2-Chloro-4,8-bis(propan-2-ylamino)naphthalene-1,5-dione and to determine its efficacy in treating different types of cancer.
Another area of interest is in the study of oxidative stress and antioxidant activity. 2-Chloro-4,8-bis(propan-2-ylamino)naphthalene-1,5-dione has been shown to have strong antioxidant activity, and further research is needed to determine its potential applications in treating diseases related to oxidative stress, such as Alzheimer's disease and Parkinson's disease.
Finally, there is potential for 2-Chloro-4,8-bis(propan-2-ylamino)naphthalene-1,5-dione to be used as a tool for studying a variety of biological processes. Further research is needed to determine the full range of its biochemical and physiological effects and to identify new areas of research where 2-Chloro-4,8-bis(propan-2-ylamino)naphthalene-1,5-dione may be useful.
合成方法
The synthesis method of 2-Chloro-4,8-bis(propan-2-ylamino)naphthalene-1,5-dione involves the reaction of 2-chloro-1,4-naphthoquinone with isopropylamine in the presence of a catalyst. The resulting product is then reacted with isopropylamine again to yield 2-Chloro-4,8-bis(propan-2-ylamino)naphthalene-1,5-dione. This method has been shown to be efficient and yields high purity products.
属性
CAS 编号 |
135790-39-5 |
|---|---|
产品名称 |
2-Chloro-4,8-bis(propan-2-ylamino)naphthalene-1,5-dione |
分子式 |
C16H19ClN2O2 |
分子量 |
306.79 g/mol |
IUPAC 名称 |
6-chloro-5-hydroxy-8-(propan-2-ylamino)-4-propan-2-yliminonaphthalen-1-one |
InChI |
InChI=1S/C16H19ClN2O2/c1-8(2)18-11-5-6-13(20)14-12(19-9(3)4)7-10(17)16(21)15(11)14/h5-9,19,21H,1-4H3 |
InChI 键 |
QLJZYJUZLGUWOV-UHFFFAOYSA-N |
手性 SMILES |
CC(C)NC1=C2C(=C(C=C(C2=O)Cl)NC(C)C)C(=O)C=C1 |
SMILES |
CC(C)NC1=CC(=C(C2=C1C(=O)C=CC2=NC(C)C)O)Cl |
规范 SMILES |
CC(C)NC1=C2C(=C(C=C(C2=O)Cl)NC(C)C)C(=O)C=C1 |
同义词 |
1,5-Naphthalenedione, 2-chloro-4,8-bis[(1-methylethyl)amino]- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



